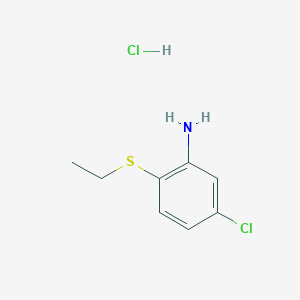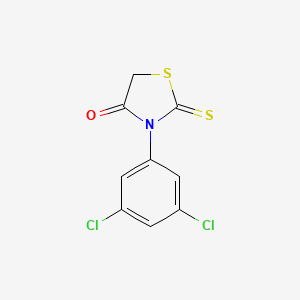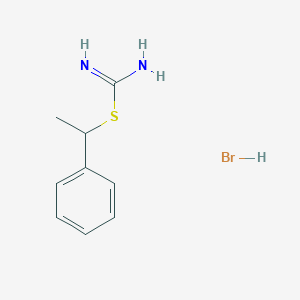
4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, there are related compounds that have been synthesized. For instance, 3-(pyridin-4-yl)-1,2,4-triazines and their analogs have been synthesized using condensation of the corresponding amidrazones . Another related compound, 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones, was synthesized and its structure was confirmed using elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .科学的研究の応用
Antimicrobial Activity
Compounds derived from 1,2,4-oxadiazole, which is structurally related to 4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid, have been studied for their antimicrobial properties. Research by Bayrak et al. (2009) synthesized a range of 1,2,4-triazoles and tested them for antimicrobial activity, showing that these compounds exhibited good to moderate antimicrobial effects (Bayrak et al., 2009).
Synthesis and Predicted Biological Activity
A study by Kharchenko et al. (2008) focused on the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems and predicted their biological activities using PASS (Prediction of Activity Spectra for Substances) software. This study provides insights into the potential biological applications of related 1,2,4-oxadiazole derivatives (Kharchenko et al., 2008).
Antitumor Activity
Research conducted by Maftei et al. (2013) and Maftei et al. (2016) explored the synthesis of 1,2,4-oxadiazole natural product analogs and their antitumor activity. These studies highlight the potential of 1,2,4-oxadiazole derivatives in developing antitumor agents, which could be relevant for derivatives of this compound (Maftei et al., 2013); (Maftei et al., 2016).
Optical Properties and Applications
The study by Ge et al. (2014) on the synthesis and optical properties of novel 1,3,4-oxadiazole derivatives provides insights into potential applications of related compounds in the field of materials science, particularly in light-absorbing and emitting materials (Ge et al., 2014).
Urease Inhibition
Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds and evaluated their efficacy as urease inhibitors. This research demonstrates the potential use of 1,2,4-oxadiazole derivatives in addressing urease-related disorders, which could extend to related compounds like this compound (Nazir et al., 2018).
Polymer Chemistry
Mansoori et al. (2012) researched the synthesis of thermally stable polyimides and poly(amide-imide) containing 1,3,4-oxadiazole moieties, indicating potential applications of 1,2,4-oxadiazole derivatives in advanced polymer materials (Mansoori et al., 2012).
Anticancer Agents
Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, exploring their potential as anticancer agents. This highlights the broader relevance of 1,2,4-oxadiazole derivatives in cancer research, which could be extended to compounds like this compound (Redda & Gangapuram, 2007).
作用機序
Biochemical Pathways
Compounds with similar structures, such as other 1,2,4-oxadiazole derivatives, have been found to exhibit a wide range of biological activities . Therefore, it is plausible that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 23323 , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown promising antibacterial and antifungal properties , suggesting that this compound might also have potential antimicrobial effects.
生化学分析
Biochemical Properties
4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and altered neurotransmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This inhibition results in prolonged neurotransmitter activity and altered neural signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses of the compound have been found to enhance cognitive function and memory by modulating neurotransmitter levels . Higher doses can lead to toxic effects, including neurotoxicity and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake and distribution in target tissues . Additionally, binding proteins can influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can further direct the compound to specific cellular compartments, enhancing its efficacy and specificity.
特性
IUPAC Name |
4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-10(16)3-1-2-9-13-11(14-17-9)8-4-6-12-7-5-8/h4-7H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXVPHGFBMYWON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589725 |
Source


|
| Record name | 4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439108-10-8 |
Source


|
| Record name | 4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)


![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)
